N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of agrochemicals and pharmaceuticals.
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds in a nucleophilic aromatic substitution reaction.
Attachment of the dichlorophenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using dichlorobenzoyl chloride and an appropriate catalyst.
Formation of the final compound: The final step involves coupling the intermediate products through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(3,4-dichlorophenyl)-4-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: This compound features a methylphenyl group instead of a fluorophenyl group.
N-(3,4-dichlorophenyl)-4-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: This compound has a nitrophenyl group instead of a fluorophenyl group.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O2/c21-16-8-7-15(12-17(16)22)24-19(27)2-1-11-26-20(28)10-9-18(25-26)13-3-5-14(23)6-4-13/h3-10,12H,1-2,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNHTURGAGYVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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